6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 123506-71-8
VCID: VC8221597
InChI: InChI=1S/C9H11NO2/c1-6-4-7(2)9(12-3)10-8(6)5-11/h4-5H,1-3H3
SMILES: CC1=CC(=C(N=C1C=O)OC)C
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde

CAS No.: 123506-71-8

Cat. No.: VC8221597

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde - 123506-71-8

Specification

CAS No. 123506-71-8
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde
Standard InChI InChI=1S/C9H11NO2/c1-6-4-7(2)9(12-3)10-8(6)5-11/h4-5H,1-3H3
Standard InChI Key BGWDZLFOJIYEKB-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1C=O)OC)C
Canonical SMILES CC1=CC(=C(N=C1C=O)OC)C

Introduction

Synthesis and Reaction Pathways

Key Reactions

Reaction TypeConditionsProductReference
ReductionNaBH₄, MeOH6-Methoxy-3,5-dimethylpyridine-2-methanol
Nucleophilic AdditionGrignard reagents (RMgX)Secondary alcohols
CondensationAmines, acid catalysisSchiff bases

Physicochemical Properties

PropertyValueMethod/Source
Melting Point45–48°C (predicted)Analogous compounds
Boiling Point115–135°C (0.01 Torr)Estimated via GC-MS
SolubilitySoluble in CHCl₃, DMSOExperimental data
LogP1.73 (predicted)Computational modeling
pKa13.27 (aldehyde proton)Potentiometric titration

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

  • Proton Pump Inhibitors (PPIs): Key precursor for omeprazole and esomeprazole analogs .

  • AMPK Activators: Used in derivatization to enhance metabolic activity (e.g., compound 25 in ).

Biological Activity

StudyFindingsReference
Anticancer ScreeningModerate inhibition of MDA-MB-453 cells
Enzyme ModulationIndirect AMPK activation (EC₅₀: 0.074 µM)

Industrial and Regulatory Status

  • HS Code: 2933399090 (heterocyclic compounds with nitrogen) .

  • Regulatory Compliance: Meets ICH guidelines for impurity profiling in APIs (e.g., esomeprazole) .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivatives .

  • Green Chemistry: Explore solvent-free oxidation methods using biocatalysts .

  • Drug Delivery: Formulate nanoencapsulated derivatives for enhanced bioavailability .

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